Gemifloxacin Impurity
Overview
Description
Gemifloxacin impurity is a byproduct formed during the synthesis of gemifloxacin mesylate, a fluoroquinolone antibiotic used to treat bacterial infections. This impurity can arise from various stages of the synthesis process and may affect the purity and efficacy of the final pharmaceutical product. Understanding the nature and behavior of this compound is crucial for ensuring the quality and safety of gemifloxacin-based medications.
Scientific Research Applications
Gemifloxacin impurity has several scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of gemifloxacin mesylate.
Biology: Investigating the biological activity and toxicity of the impurity.
Medicine: Ensuring the safety and efficacy of gemifloxacin-based medications by monitoring impurity levels.
Industry: Developing and optimizing purification techniques to minimize impurity formation during industrial production
Mechanism of Action
Target of Action
Gemifloxacin primarily targets two enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they are involved in DNA replication, transcription, repair, and recombination .
Mode of Action
Gemifloxacin inhibits DNA synthesis by binding to DNA gyrase and topoisomerase IV . This binding blocks bacterial DNA replication, leading to the death of the bacteria . Notably, Gemifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are involved in various biochemical pathways related to bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Gemifloxacin itself is known to have excellent bioavailability and can be administered as oral and/or intravenous formulations .
Result of Action
The interaction of Gemifloxacin with its targets leads to the inhibition of bacterial DNA replication. This results in the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action, efficacy, and stability of Gemifloxacin and its impurities can be influenced by various environmental factors For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability.
It’s important to note that the use of Gemifloxacin should be under the guidance of healthcare professionals to avoid potential side effects and resistance .
Biochemical Analysis
Biochemical Properties
Gemifloxacin Impurity interacts with various enzymes and proteins. It has been found to chelate with metal ions through the oxygen of the carboxylate group and nitrogen of the azomethine group . This interaction is crucial for its biological activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis, which is essential for bacterial growth . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of DNA synthesis at the molecular level . It binds to an enzyme called DNA gyrase, which is essential for bacterial DNA replication . This binding interaction inhibits the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it has been observed to significantly reduce blood glucose levels, indicating a potential therapeutic effect . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is metabolized to a limited extent by the liver, with all metabolites formed being minor .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gemifloxacin impurity typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the reaction of gemifloxacin with various reagents under specific conditions. For example, the impurity can be formed during the reaction of gemifloxacin with hydrochloric acid, sodium hydroxide, or hydrogen peroxide under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound is minimized through optimized reaction conditions and purification techniques. High-performance liquid chromatography (HPLC) is often used to separate and quantify the impurity from the main product . Additionally, advanced techniques such as capillary zone electrophoresis (CZE) are employed to ensure the stability and purity of gemifloxacin mesylate .
Chemical Reactions Analysis
Types of Reactions: Gemifloxacin impurity can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents.
Substitution: Reaction with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to the formation of oxidized derivatives of this compound .
Comparison with Similar Compounds
- Ciprofloxacin impurity: Formed during the synthesis of ciprofloxacin.
- Levofloxacin impurity: Formed during the synthesis of levofloxacin.
- Moxifloxacin impurity: Formed during the synthesis of moxifloxacin .
By understanding the nature and behavior of gemifloxacin impurity, researchers and pharmaceutical manufacturers can ensure the quality and safety of gemifloxacin-based medications, ultimately benefiting patients and healthcare providers.
Properties
IUPAC Name |
7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVDKXMHBRYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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